molecular formula C9H22F6NP B6313361 N-Trimethyl-N-hexylammonium hexafluorophosphate;  99.5% CAS No. 1233921-44-2

N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5%

Cat. No. B6313361
CAS RN: 1233921-44-2
M. Wt: 289.24 g/mol
InChI Key: BNAVQMALJFRYMU-UHFFFAOYSA-N
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Description

N-Trimethyl-N-hexylammonium hexafluorophosphate (TMHA-PF6) is a quaternary ammonium salt that has been widely used in many scientific fields, including biochemistry, organic synthesis, and drug discovery. It is a highly reactive compound that can be used as a reagent for a variety of reactions, including esterification and hydrolysis. In addition, it has been used as a surfactant and in the synthesis of various organic compounds. TMHA-PF6 is a versatile compound that has a wide range of applications in scientific research and lab experiments.

Mechanism of Action

The mechanism of action of N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% is not fully understood. However, it is believed that the compound acts as an organic acid and is able to react with other molecules in the presence of a catalyst. It is also believed that the compound is able to form hydrogen bonds with other molecules, which can affect the molecular structure of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% are not well understood. However, it has been shown to have some effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. In addition, it has been shown to have some effects on the nervous system, including the inhibition of neurotransmitter release and the inhibition of synaptic transmission.

Advantages and Limitations for Lab Experiments

The advantages of using N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% in lab experiments include its low cost, its availability, and its reactivity. It is a highly reactive compound that can be used for a variety of reactions, including esterification and hydrolysis. In addition, it is a relatively inexpensive compound and is widely available. The major limitation of using N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% in lab experiments is its potential toxicity. It is a strong acid and can be corrosive to skin and eyes and can cause respiratory irritation.

Future Directions

There are a number of potential future directions for the use of N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% in scientific research and lab experiments. These include further exploration of its biochemical and physiological effects, its potential use as a drug delivery system, its potential use as an enzyme inhibitor, and its potential use as a surfactant. Additionally, further exploration of its use in organic synthesis, its potential use as a catalyst, and its potential use in drug discovery are possible future directions.

Synthesis Methods

N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% can be synthesized in several ways. The most common method is the reaction of trimethylamine and hexafluorophosphate in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the resulting product is a white solid. Another method of synthesis is the reaction of hexamethyldisilazane and hexafluorophosphate in an aqueous solution. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a white solid.

Scientific Research Applications

N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% has been used in a variety of scientific fields, including biochemistry, organic synthesis, and drug discovery. In biochemistry, it has been used as a reagent for a variety of reactions, including esterification and hydrolysis. In organic synthesis, it has been used as a surfactant and in the synthesis of various organic compounds. In drug discovery, it has been used as a tool for the synthesis of small molecules and peptides.

properties

IUPAC Name

hexyl(trimethyl)azanium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.F6P/c1-5-6-7-8-9-10(2,3)4;1-7(2,3,4,5)6/h5-9H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAVQMALJFRYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trimethyl-N-hexylammonium hexafluorophosphate

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